Cas no 127957-82-8 (Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate)

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is a pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features an ethyl ester group at the 5-position and an amino group at the 2-position, making it a versatile intermediate for constructing heterocyclic compounds. The ethyl substitution at the 4-position enhances its reactivity in nucleophilic and electrophilic reactions. This compound is particularly valued for its role in synthesizing biologically active molecules, including potential drug candidates. Its stability under standard conditions and compatibility with common reagents further contribute to its practicality in laboratory applications. The product is typically characterized by high purity and consistent performance in synthetic workflows.
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate structure
127957-82-8 structure
Product name:Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
CAS No:127957-82-8
MF:C9H13N3O2
Molecular Weight:195.218421697617
CID:5274223

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
    • ethyl2-amino-4-ethylpyrimidine-5-carboxylate
    • 2-Amino-4-ethylpyrimidine-5-carboxylic acid ethyl ester
    • 5-Pyrimidinecarboxylic acid, 2-amino-4-ethyl-, ethyl ester
    • Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
    • インチ: 1S/C9H13N3O2/c1-3-7-6(8(13)14-4-2)5-11-9(10)12-7/h5H,3-4H2,1-2H3,(H2,10,11,12)
    • InChIKey: ANOGOISEKRACQT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CN=C(N)N=C1CC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 199
  • トポロジー分子極性表面積: 78.1
  • XLogP3: 0.9

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-685343-1.0g
ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8
1g
$0.0 2023-06-07
Enamine
EN300-685343-5.0g
ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8
5.0g
$2110.0 2023-03-10
Enamine
EN300-685343-10.0g
ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8
10.0g
$3131.0 2023-03-10
Enamine
EN300-685343-0.1g
ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8
0.1g
$640.0 2023-03-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1579275-50mg
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8 98%
50mg
¥16065.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1579275-1g
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8 98%
1g
¥17812.00 2024-08-09
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01067759-5g
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8 95%
5g
¥9352.0 2023-04-03
Enamine
EN300-685343-0.5g
ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8
0.5g
$699.0 2023-03-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01067759-1g
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8 95%
1g
¥3220.0 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1579275-500mg
Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate
127957-82-8 98%
500mg
¥18349.00 2024-08-09

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate 関連文献

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylateに関する追加情報

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8): An Overview of Its Properties and Applications

Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyrimidines, which are fundamental building blocks in various biological processes and have wide-ranging applications in drug discovery and development.

The structure of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is characterized by a pyrimidine ring with an amino group at the 2-position, an ethyl group at the 4-position, and an ethyl ester group at the 5-position. This unique arrangement of functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of more complex molecules.

Recent research has highlighted the potential of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate as a key intermediate in the development of novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit promising antimicrobial and antiviral activities, making them potential candidates for treating infectious diseases. Additionally, its ability to modulate specific biological pathways has led to its exploration in the treatment of neurodegenerative disorders and cancer.

In the context of medicinal chemistry, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate serves as a crucial starting material for the synthesis of various bioactive compounds. Its reactivity and stability under different reaction conditions allow chemists to introduce a wide range of functional groups, thereby expanding its utility in drug design. For example, researchers have successfully synthesized analogs with enhanced pharmacological properties by modifying the substituents on the pyrimidine ring.

The synthesis of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate typically involves a multi-step process that includes condensation reactions, cyclizations, and esterifications. One common approach involves the reaction of ethyl cyanoacetate with ethylamine and ethyl formate, followed by cyclization to form the pyrimidine ring. The resulting compound can then be further modified to introduce additional functional groups or to optimize its properties for specific applications.

In terms of pharmacology, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate has been studied for its potential as a lead compound in drug discovery. Its ability to interact with specific receptors and enzymes makes it an attractive target for developing drugs with high selectivity and efficacy. For instance, recent studies have demonstrated that certain derivatives of this compound can effectively inhibit key enzymes involved in cancer cell proliferation, suggesting their potential as anticancer agents.

The safety profile of Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate is also an important consideration in its development as a pharmaceutical agent. Preclinical studies have shown that it exhibits low toxicity and good biocompatibility, making it suitable for further evaluation in clinical trials. However, ongoing research is necessary to fully understand its safety profile and to identify any potential side effects or interactions with other drugs.

In conclusion, Ethyl 2-amino-4-ethylpyrimidine-5-carboxylate (CAS No. 127957-82-8) is a promising compound with significant potential in various areas of chemical and pharmaceutical research. Its unique structure and versatile reactivity make it a valuable intermediate for the synthesis of bioactive compounds, while its biological properties suggest its potential as a lead compound in drug discovery. As research continues to advance, it is likely that new applications and derivatives of this compound will emerge, further expanding its impact on human health and well-being.

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